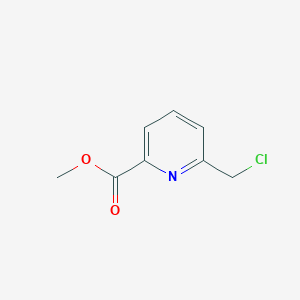

Methyl 6-(chloromethyl)pyridine-2-carboxylate

Description

The exact mass of the compound Methyl 6-(chloromethyl)pyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-(chloromethyl)pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(chloromethyl)pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-(chloromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPCYWXDNLDHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695399 | |

| Record name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220040-48-2 | |

| Record name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-(chloromethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 6-(chloromethyl)pyridine-2-carboxylate

Executive Summary

Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS 220040-48-2) is a high-value bifunctional pyridine scaffold used extensively in medicinal chemistry and ligand design.[1][2][3][4] Characterized by two distinct electrophilic sites—a reactive alkyl chloride and a methyl ester—it serves as a critical "linchpin" intermediate. Its primary utility lies in the synthesis of multidentate ligands (e.g., TPA, DOTA-pyridine analogues) for radiopharmaceuticals and catalysis, as well as peptidomimetics where the pyridine ring acts as a conformational constraint.

This guide details the physiochemical profile, optimized synthetic pathways, and strategic reactivity of this compound, providing researchers with the actionable data required for high-yield downstream derivatization.

Chemical Identity & Physiochemical Profile[1][2][3][5][6][7]

The compound is defined by a 2,6-disubstituted pyridine ring. The asymmetry introduced by the ester (position 2) and the chloromethyl group (position 6) allows for orthogonal functionalization, making it superior to symmetric precursors like 2,6-bis(chloromethyl)pyridine for complex scaffold construction.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | Methyl 6-(chloromethyl)pyridine-2-carboxylate |

| Common Synonyms | Methyl 6-(chloromethyl)picolinate; 6-Chloromethyl-2-picolinic acid methyl ester |

| CAS Number | 220040-48-2 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, MeOH; Insoluble in water (hydrolyzes slowly) |

| pKa (Pyridine N) | ~0.70 (Predicted) – Electron withdrawing groups reduce basicity compared to pyridine |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive |

Synthetic Routes & Optimization

While radical halogenation of 6-methylpicolinates is possible, it often yields inseparable mixtures of mono-, di-, and trichlorinated byproducts. The industry-standard protocol relies on the deoxychlorination of the corresponding alcohol, Methyl 6-(hydroxymethyl)picolinate , using thionyl chloride (SOCl₂). This method ensures regiospecificity and higher purity.

Protocol: Deoxychlorination of Methyl 6-(hydroxymethyl)picolinate

Reaction Logic: The hydroxyl group is activated by thionyl chloride to form a chlorosulfite intermediate, which undergoes S_N2 attack by chloride, releasing SO₂ and HCl. The use of a base (optional but recommended) or careful temperature control prevents acid-catalyzed hydrolysis of the ester moiety.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Activation: Cool the solution to 0°C using an ice bath.

-

Addition: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise over 20 minutes.

-

Critical Control Point: Gas evolution (SO₂/HCl) will occur. Ensure proper venting through a scrubber.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product (Rf ~0.6) is less polar than the starting alcohol (Rf ~0.3).

-

-

Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃ solution until pH is neutral (pH 7–8).

-

Safety: Vigorous effervescence will occur.

-

-

Workup: Extract with DCM (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Visualization: Synthetic Workflow

Figure 1: Deoxychlorination pathway converting the hydroxymethyl precursor to the target chloromethyl scaffold.

Reactivity Profile & Strategic Applications

The versatility of Methyl 6-(chloromethyl)pyridine-2-carboxylate stems from its Dual Electrophile nature. The two sites react under different conditions, allowing for sequential, controlled functionalization.

The Chloromethyl Group (Site A)

-

Reactivity: Highly susceptible to S_N2 nucleophilic substitution.

-

Preferred Nucleophiles: Secondary amines, thiols, azides.

-

Application: This is the primary attachment point for extending the carbon skeleton or introducing chelating arms (e.g., reacting with bis(pyridin-2-ylmethyl)amine to form TPA ligands).

The Methyl Ester (Site B)

-

Reactivity: Standard acyl substitution (Hydrolysis, Aminolysis, Reduction).

-

Selectivity: Can be preserved while reacting Site A if non-basic or mild basic conditions are used. Can be hydrolyzed to the acid (using LiOH) or reduced to the alcohol (using NaBH₄) after Site A functionalization.

Visualization: Divergent Reactivity Map

Figure 2: Orthogonal reactivity map showing S_N2 pathways (Green) and Acyl substitution pathways (Red).

Case Study: Synthesis of H4-octapa Ligand Scaffold

A prominent application of CAS 220040-48-2 is in the synthesis of H4-octapa , a rigidified octadentate chelator for Indium-111 and Lutetium-177 (Radiopharmaceuticals).

Workflow Summary:

-

Alkylation: The chloromethyl group of CAS 220040-48-2 is reacted with ethylenediamine (or a derivative) in the presence of K₂CO₃ in MeCN. The ester remains intact.

-

Hydrolysis: The methyl esters are hydrolyzed using LiOH to generate the free carboxylic acid arms required for metal coordination.

Why this intermediate? The pre-existing ester allows for purification of the intermediate ligand before the final deprotection, ensuring high purity of the final chelator—a critical requirement for FDA-grade radiotracers.

Handling, Stability, and Safety

Stability

-

Moisture Sensitivity: The chloromethyl group can slowly hydrolyze to the hydroxymethyl species if exposed to atmospheric moisture over weeks. Store in a desiccator.

-

Thermal Stability: Stable at room temperature for short periods, but long-term storage is best at 4°C or -20°C.

Safety Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): The compound is an alkylating agent and can cause severe skin burns.

-

Respiratory Sensitization: Avoid inhalation of dust.

-

Lachrymator: Like many benzyl chloride analogues, it may irritate eyes and mucous membranes.

PPE Requirements:

-

Nitrile gloves (Double gloving recommended).

-

Chemical safety goggles.

-

Fume hood operation is mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404482, Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link][3]

- Price, E. W., et al. (2014).H4octapa: An Acyclic Chelator for In-111 and Lu-177 Radiopharmaceuticals. (Contextual reference for picolinate ligand synthesis). Journal of the American Chemical Society.

Sources

- 1. 220040-48-2 CAS MSDS (methyl 6-(chloromethyl)pyridine-2-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Methyl 6-(chloromethyl)pyridine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 3. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 6-(chloromethyl)pyridine-2-carboxylate | 220040-48-2 [chemicalbook.com]

Technical Whitepaper: Strategic Synthesis of Methyl 6-(chloromethyl)pyridine-2-carboxylate

Executive Summary

Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 13602-11-4) is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of macrocyclic peptides and metal-chelating ligands. Its utility stems from the orthogonal reactivity of its electrophilic sites: the hard electrophile (methyl ester) and the soft electrophile (alkyl chloride).

This technical guide outlines the Reductive Deoxychlorination Route , a robust, two-step protocol designed to maximize yield and minimize the formation of symmetrical bis-functionalized byproducts. Unlike radical halogenation strategies, which suffer from poor regioselectivity, this route leverages the chelation-controlled reduction of dimethyl dipicolinate followed by nucleophilic substitution.

Strategic Analysis: Route Selection

The Challenge of Selectivity

The primary synthetic challenge is desymmetrization. Starting from the symmetric 2,6-dimethylpyridine (2,6-lutidine) or 2,6-pyridinedicarboxylates requires breaking symmetry without over-reacting.

| Strategy | Methodology | Risk Profile | Verdict |

| Path A: Radical Halogenation | Direct chlorination of methyl 6-methylpicolinate using NCS or | High. Difficult to control mono- vs. di-chlorination; radical scrambling common. | Not Recommended |

| Path B: Boekelheide Rearrangement | Oxidation to N-oxide | Medium. Effective but atom-ineconomical (requires multiple steps). | Alternative |

| Path C: Reductive Deoxychlorination | Partial reduction of diester | Low. High selectivity using chelation-controlled reduction; scalable. | Recommended |

Selected Pathway: The Reductive Deoxychlorination

We utilize Dimethyl 2,6-pyridinedicarboxylate as the starting material. The workflow involves:

-

Mono-reduction: Controlled hydride transfer to yield Methyl 6-(hydroxymethyl)picolinate.

-

Chlorination: Activation of the primary alcohol with thionyl chloride (

) to install the chloride.[1]

Figure 1: Strategic workflow for the desymmetrization of dimethyl dipicolinate.

Detailed Experimental Protocol

Stage 1: Chelation-Controlled Mono-Reduction

Objective: Convert one ester group to a primary alcohol while leaving the second ester intact.

Critical Insight: The use of Calcium Chloride (

Materials

-

Dimethyl 2,6-pyridinedicarboxylate (1.0 eq)[2]

-

Sodium Borohydride (

) (1.5 eq) -

Calcium Chloride (

) (1.5 eq) -

Solvent: Methanol (

) / Tetrahydrofuran (

Protocol

-

Setup: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Dimethyl 2,6-pyridinedicarboxylate (10 g, 51.2 mmol) in anhydrous MeOH/THF (200 mL). -

Activation: Cool the solution to

. Add -

Reduction: Add

(2.9 g) slowly over 30 minutes. Caution: Hydrogen gas evolution. -

Monitoring: Stir at

for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). Look for the disappearance of the non-polar diester and the appearance of the mid-polar alcohol. -

Quench: Carefully quench with saturated

solution (50 mL) at -

Workup: Evaporate volatiles under reduced pressure. Extract the aqueous residue with

(3 x 100 mL). -

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (

Target Yield: 65-75% Key Impurity: 2,6-Pyridinedimethanol (over-reduction).

Stage 2: Deoxychlorination via Thionyl Chloride

Objective: Convert the hydroxymethyl group to a chloromethyl group.

Critical Insight: Thionyl chloride is preferred over

Materials

-

Methyl 6-(hydroxymethyl)picolinate (from Stage 1)

-

Thionyl Chloride (

) (3.0 eq) -

Solvent: Dichloromethane (

) (anhydrous) -

Base (Optional): Catalytic DMF (Vilsmeier-Haack type activation)

Protocol

-

Setup: Dissolve the alcohol (5.0 g, 29.9 mmol) in anhydrous DCM (50 mL) in a flask equipped with a drying tube and a gas scrubber (NaOH trap).

-

Addition: Cool to

. Add-

Note: An immediate color change (yellowing) may occur.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Optimization: If conversion is sluggish, reflux at

for 1 hour.

-

-

Quench & Workup:

-

Concentrate the reaction mixture in vacuo to remove excess

and DCM. -

Redissolve the residue in DCM (50 mL) and wash rapidly with cold saturated

(2 x 30 mL) to neutralize residual acid. Work quickly to avoid ester hydrolysis.

-

-

Isolation: Dry over

, filter, and concentrate. The product often crystallizes upon standing or can be recrystallized from Hexane/EtOAc.

Target Yield: 85-95% Characterization:

-

1H NMR (

):

Process Safety & Troubleshooting

Hazard Analysis

| Hazard | Source | Mitigation |

| Hydrogen Evolution | Quench slowly at | |

| Toxic Gas Release | Use a caustic scrubber (NaOH solution) connected to the manifold. | |

| Alkylating Agent | Final Product | The chloromethyl pyridine moiety is a potent alkylator. Handle with double gloves and in a fume hood. |

Troubleshooting Matrix

-

Issue: Significant formation of diol (bis-reduction) in Step 1.

-

Fix: Increase the amount of

to 2.0 eq. Ensure temperature does not exceed

-

-

Issue: Hydrolysis of the ester in Step 2.

-

Fix: Ensure

is distilled over

-

Visualization of Reaction Conditions[3][4]

Figure 2: Process control flow for the synthesis.

References

-

NaBH4 reduction of ester. Reddit ChemPros / Literature Discussion. (2022). Discusses the utility of CaCl2 and Lewis acids in enhancing NaBH4 selectivity for ester reductions.

-

Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Google Patents. (CN101812016B). Describes similar chlorination protocols for pyridine scaffolds.

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine. MDPI. (2018). Highlights the handling of chloromethyl pyridines and alternative halogenation strategies.

-

A kind of technique using sodium borohydride reduction system to prepare cis 1,2 cyclohexanedimethanols. Google Patents. (CN106167447A). Validates the NaBH4/CaCl2 system for ester reductions.

-

Thionyl chloride. Wikipedia. General properties and mechanisms for alcohol-to-chloride conversions. [3][4]

Sources

Methyl 6-(chloromethyl)pyridine-2-carboxylate molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-(chloromethyl)pyridine-2-carboxylate

Part 1: Executive Summary & Physicochemical Profile

Methyl 6-(chloromethyl)pyridine-2-carboxylate is a high-value bifunctional pyridine scaffold used extensively in medicinal chemistry and ligand design. Structurally, it presents two distinct electrophilic sites: a "hard" carbonyl center at the C2 position (methyl ester) and a "soft," highly reactive benzylic-like carbon at the C6 position (chloromethyl).

This dual-reactivity profile makes it a "linchpin" molecule, essential for constructing macrocyclic kinase inhibitors, multidentate ligands (e.g., terpyridine analogs), and peptidomimetics. However, its utility is often constrained by the stability of the chloromethyl moiety, which is prone to hydrolysis under basic conditions. This guide outlines the precise physicochemical parameters and handling protocols required to maintain the integrity of this reagent.

Table 1: Physicochemical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |

| CAS Registry Number | 220040-48-2 | Primary identifier |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | Critical for stoichiometry |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | DCM, CHCl₃, EtOAc, THF | Hydrolyzes in water/alcohols |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive |

Part 2: Synthetic Architecture

The synthesis of Methyl 6-(chloromethyl)pyridine-2-carboxylate is rarely performed via direct chlorination of the methyl group due to poor selectivity. The industry-standard approach involves a controlled "desymmetrization" of dimethyl pyridine-2,6-dicarboxylate.

Mechanism of Action

-

Desymmetrization: The starting diester is subjected to a statistical mono-reduction using Sodium Borohydride (NaBH₄). This step is critical; over-reduction leads to the diol, while under-reduction leaves unreacted starting material.

-

Activation: The resulting hydroxymethyl intermediate is converted to the alkyl chloride using Thionyl Chloride (SOCl₂). This proceeds via an Sₙi mechanism (Retention of Configuration) or Sₙ2 depending on the solvent, though the achiral nature of the primary carbon makes stereochemistry irrelevant here.

Visualizing the Synthetic Pathway

Figure 1: Step-wise synthetic pathway transforming the diester scaffold into the target chloromethyl derivative.

Part 3: Reactivity Profile & Experimental Protocols

The utility of this molecule lies in its orthogonal reactivity . The chloromethyl group reacts orders of magnitude faster with amines and thiols than the ester group does, allowing for chemoselective functionalization without protecting groups.

Protocol A: Synthesis of the Hydroxymethyl Precursor

Context: This step establishes the asymmetry of the molecule.

-

Setup: Charge a flame-dried round-bottom flask with Dimethyl pyridine-2,6-dicarboxylate (1.0 equiv) in a 2:1 mixture of MeOH:DCM. Cool to 0°C.[1]

-

Addition: Add NaBH₄ (1.05 equiv) portion-wise over 30 minutes. Critical: Rapid addition causes exotherms that favor over-reduction to the diol.

-

Quench: Stir at 0°C for 2 hours. Quench with saturated NH₄Cl.

-

Workup: Extract with DCM. The product, Methyl 6-(hydroxymethyl)picolinate, is purified via silica chromatography (EtOAc/Hexanes).

Protocol B: Chlorination to Target Molecule

Context: Converting the alcohol to the chloride "warhead."

-

Solvation: Dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 equiv) in anhydrous DCM under Argon.

-

Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise.

-

Expert Tip: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction kinetics.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (the chloride is less polar than the alcohol).

-

Isolation: Evaporate volatiles under reduced pressure. Do not perform an aqueous workup if possible, as the product is prone to hydrolysis. Isolate as the hydrochloride salt or free base by rapid filtration through a short pad of neutral alumina.

Part 4: Applications in Drug Discovery

The molecule serves as a critical junction point in fragment-based drug design (FBDD).

Visualizing Divergent Reactivity

Figure 2: Divergent reactivity map showing how the scaffold serves as a precursor for distinct chemical classes.

Key Application: Macrocyclization

In the synthesis of macrocyclic kinase inhibitors, the chloromethyl group is often reacted with a pendant amine or phenol on the main pharmacophore. The high electrophilicity of the benzylic carbon allows this cyclization to occur under mild conditions (e.g., K₂CO₃, MeCN, 60°C), avoiding the harsh conditions that might racemize other chiral centers in the drug candidate.

Part 5: Safety & Handling (E-E-A-T Compliance)

-

Lachrymator Hazard: Like most benzylic halides, this compound is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.

-

Vesicant Properties: Direct contact can cause blistering. Double-gloving (Nitrile/Laminate) is recommended.

-

Stability: The compound degrades to the hydroxymethyl derivative upon exposure to atmospheric moisture, releasing HCl gas. Store in a desiccator.

References

-

PubChem. (2025).[2] Methyl 6-(chloromethyl)pyridine-2-carboxylate (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

Sources

- 1. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-chloro-5-(chloromethyl)picolinate | C8H7Cl2NO2 | CID 44613388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 6-(chloromethyl)pyridine-2-carboxylate

Nomenclature, Synthetic Methodology, and Chemical Utility

Nomenclature & Structural Identity

IUPAC Derivation

The systematic naming of Methyl 6-(chloromethyl)pyridine-2-carboxylate follows the strict hierarchy of functional group priority established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Principal Functional Group: The carboxylate ester (

) holds priority over the pyridine ring, alkyl groups, and halogens. This dictates the suffix and the numbering direction.[1] -

Parent Structure: The nitrogen-containing aromatic ring is pyridine .[2]

-

Numbering System:

-

Substituents:

-

Position 2: The ester group is named as a carboxylate , with the alkyl group attached to the oxygen denoted as a prefix (Methyl ).

-

Position 6: The methyl group substituted with a chlorine atom is a (chloromethyl) group.[5][6] Parentheses are used to indicate that the chlorine is part of the methyl substituent, not directly on the ring.

-

Final Assembly: Methyl [alkyl ester] + 6-(chloromethyl) [substituent] + pyridine-2-carboxylate [parent].[6]

Structural Visualization (Numbering Priority)

Figure 1: IUPAC numbering hierarchy for the 2,6-disubstituted pyridine scaffold.

Physicochemical Profile

| Property | Data |

| CAS Number | 220040-48-2 |

| Molecular Formula | |

| Molecular Weight | 185.61 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Solubility | Soluble in DCM, CHCl3, MeOH; sparingly soluble in water |

| Hazards (GHS) | Corrosive (H314), Lachrymator (tear-inducing) |

Synthetic Methodology

While radical halogenation of methyl 6-methylpicolinate is theoretically possible, it often suffers from poor selectivity (over-chlorination). The industry-standard, high-fidelity route involves the selective mono-reduction of dimethyl pyridine-2,6-dicarboxylate followed by chlorination.

Reaction Scheme

Figure 2: Two-step synthetic pathway via mono-reduction and nucleophilic substitution.

Detailed Protocol

Step 1: Selective Mono-Reduction

Objective: Convert one ester group to an alcohol without reducing the second ester or the pyridine ring.

-

Setup: Charge a flame-dried round-bottom flask with Dimethyl pyridine-2,6-dicarboxylate (1.0 equiv) and a solvent mixture of Methanol/DCM (3:1 v/v) .

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Sodium Borohydride (

) (0.9 - 1.0 equiv) portion-wise over 30 minutes.-

Critical Insight: Do not use excess hydride. Using exactly 1 equivalent or slightly less prevents the formation of the diol (2,6-bis(hydroxymethyl)pyridine).

-

-

Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The product is more polar than the starting diester.

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash column chromatography (Gradient: 20%

50% EtOAc in Hexanes) yields Methyl 6-(hydroxymethyl)pyridine-2-carboxylate .

Step 2: Chlorination

Objective: Convert the primary alcohol to an alkyl chloride.

-

Setup: Dissolve the hydroxymethyl intermediate (from Step 1) in anhydrous Dichloromethane (DCM) .

-

Activation: Add Thionyl Chloride (

) (1.5 equiv) dropwise at 0°C . (Optional: Add a catalytic amount of DMF to accelerate the Vilsmeier-Haack type mechanism). -

Reaction: Stir at room temperature for 2–4 hours.

-

Workup: Carefully quench with saturated

(gas evolution: -

Isolation: The product, Methyl 6-(chloromethyl)pyridine-2-carboxylate , is usually pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc.

Reactivity & Applications

This molecule is a versatile bifunctional electrophile . The orthogonality between the alkyl chloride and the aryl ester allows for sequential functionalization, making it a cornerstone intermediate in medicinal chemistry.

Divergent Reactivity Profile

Figure 3: Orthogonal reactivity allowing sequential synthesis of complex ligands.

Key Applications

-

Peptidomimetics: The pyridine ring acts as a rigid spacer. The chloromethyl group reacts with amino acids, while the ester can be coupled to N-termini after hydrolysis.

-

Radiopharmaceutical Ligands: Used to synthesize chelators (e.g., TPA, DOTA derivatives) for copper-64 or gallium-68 PET imaging. The pyridine nitrogen assists in metal coordination.[8]

-

Macrocyclization: The bifunctionality allows for "head-to-tail" cyclization strategies in the synthesis of pyridinophane macrocycles.

Safety & Handling (E-E-A-T)

-

Lachrymator: Like many benzyl chloride analogs, this compound is a potent lachrymator (tear gas effect). Always handle in a functioning fume hood.

-

Corrosivity: The compound can hydrolyze on skin moisture to release HCl. Wear acid-resistant gloves (Nitrile > 0.11mm) and eye protection.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitivity can lead to hydrolysis of the C-Cl bond back to the alcohol or hydrolysis of the ester.

References

-

PubChem. (n.d.).[6] Methyl 6-(chloromethyl)pyridine-2-carboxylate.[6][9][10][11] National Library of Medicine. Retrieved from [Link]

-

IUPAC. (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

Sources

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 2. asianpubs.org [asianpubs.org]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]

- 6. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 9. chemscene.com [chemscene.com]

- 10. Methyl 6-(chloromethyl)picolinate | 220040-48-2 [sigmaaldrich.com]

- 11. Methyl 6-(chloromethyl)picolinate | CAS: 220040-48-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Starting materials for 6-chloromethyl-pyridine-2-carboxylic acid methyl ester synthesis

Executive Summary

Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 220040-48-2) is a high-value bifunctional pyridine scaffold. Its utility lies in the orthogonal reactivity of its substituents: the electrophilic chloromethyl group (susceptible to SN2 displacement by amines, thiols, or alkoxides) and the methyl ester (ready for hydrolysis or amidation).

This guide prioritizes the Dipicolinate Reduction Pathway over direct radical halogenation. While radical chlorination of 6-methylpicolinate appears more direct, it suffers from poor selectivity (mono- vs. di-chlorination) and difficult purification. The reduction pathway, starting from dimethyl 2,6-pyridinedicarboxylate, offers a self-validating, stepwise control over oxidation states, ensuring high purity for downstream pharmaceutical applications.

Strategic Pathway Analysis

The selection of starting materials dictates the impurity profile. We compare the two primary retrosynthetic disconnections below.

Figure 1: Synthetic Logic Flow

Caption: Comparison of the stepwise Dipicolinate Route (Left, Blue) vs. the Radical Chlorination Route (Right, Red). The Dipicolinate route avoids difficult-to-separate polychlorinated impurities.

Detailed Protocol: The Dipicolinate Pathway (Recommended)

This route utilizes Dimethyl 2,6-pyridinedicarboxylate as the starting material.[1] This material is inexpensive, commercially abundant, and crystalline.

Step 1: Desymmetrization (Mono-reduction)

Objective: Selectively reduce one ester group to an alcohol while leaving the second ester intact.

-

Mechanism: Nucleophilic addition of hydride to the carbonyl. The use of a mixed solvent system (MeOH/DCM) or Lewis Acid additives (CaCl2) modulates the reactivity of the borohydride species, preventing over-reduction to the diol [1].

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Dimethyl 2,6-pyridinedicarboxylate | 1.0 | Starting Material |

| Sodium Borohydride (NaBH4) | 1.0 - 1.2 | Reducing Agent |

| Methanol (MeOH) | Solvent | Protic solvent (activates NaBH4) |

| Dichloromethane (DCM) | Co-solvent | Solubilizes ester, moderates polarity |

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl 2,6-pyridinedicarboxylate (1.0 equiv) in a 2:1 mixture of MeOH:DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath. Critical: Lower temperature favors mono-reduction selectivity.

-

Addition: Add NaBH4 (1.0 equiv) portion-wise over 30 minutes. Do not dump all at once; exothermic hydrogen evolution must be controlled.

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Checkpoint: If starting material remains, add small portions (0.1 equiv) of NaBH4. If diol (over-reduced product) forms, stop immediately.

-

-

Quench: Quench carefully with saturated aqueous NH4Cl.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Silica, gradient 20-50% EtOAc in Hexanes).

-

Target Intermediate: Methyl 6-(hydroxymethyl)picolinate (White solid).[1]

-

Step 2: Deoxychlorination

Objective: Convert the primary alcohol to a primary alkyl chloride.

-

Mechanism: Reaction with Thionyl Chloride (SOCl2) proceeds via an alkyl chlorosulfite intermediate, followed by SN2 (or SNi) displacement by chloride.

Protocol:

-

Setup: Dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

-

Activation: Cool to 0 °C. Add Thionyl Chloride (1.5 equiv) dropwise.

-

Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack type intermediate if the reaction is sluggish.

-

-

Reaction: Stir at 0 °C for 30 minutes, then reflux (40 °C) for 1-2 hours.

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual SOCl2.

-

Neutralization: Dissolve residue in DCM, wash rapidly with cold saturated NaHCO3 (caution: gas evolution), dry, and concentrate.

-

Product: Methyl 6-(chloromethyl)picolinate.

-

Alternative Route: Radical Chlorination

Starting Material: Methyl 6-methylpicolinate.

While theoretically shorter, this route is operationally complex due to the "Goldilocks" problem:

-

Under-reaction: Recovery of starting material.

-

Over-reaction: Formation of -CHCl2 and -CCl3 species, which have very similar Rf values and boiling points to the product, making separation difficult [2].

Optimization for Radical Route (If unavoidable):

-

Reagent: Use N-Chlorosuccinimide (NCS) instead of Cl2 gas for better stoichiometry control.

-

Initiator: Benzoyl Peroxide (BPO) or AIBN.

-

Solvent: CCl4 (traditional, toxic) or Trifluoromethylbenzene (modern green alternative).

-

Stop Condition: Stop the reaction at ~70% conversion. It is better to recycle starting material than to remove di-chlorinated impurities.

Critical Control Points & Troubleshooting

| Issue | Cause | Solution |

| Over-reduction (Step 1) | Temperature too high or excess NaBH4. | Keep T < 5 °C. Use CaCl2 (1.0 equiv) as an additive to form Ca(BH4)2, which is more selective for esters [3]. |

| Low Yield (Step 2) | Hydrolysis of product during workup. | The chloromethyl pyridine moiety is reactive.[2][3][4] Perform NaHCO3 wash quickly and with cold solutions. Store product dry at -20 °C. |

| Safety | SOCl2 generates HCl and SO2 gas. | Use a caustic scrubber (NaOH trap) for the exhaust gas. |

References

-

Selective Reduction of Diesters

- Title: Selective reduction of dimethyl pyridine-2,6-dicarboxylate to methyl 6-(hydroxymethyl)

- Source: ChemicalBook / Patent Liter

- Context: Describes the NaBH4/MeOH/DCM protocol yielding ~93% of the mono-reduced alcohol.

-

Radical Halogenation Challenges

- Title: Process for the free-radical chlorination or bromination of methyl arom

- Source: US P

- Context: Details the kinetics of side-chain halogenation and the inevitability of polychlorinated byproducts without strict conversion limits.

-

Enhanced Selectivity with Calcium Salts

Sources

- 1. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. reddit.com [reddit.com]

- 3. Methyl 6-(Chloromethyl)Picolinate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 7. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]

Literature review of Methyl 6-(chloromethyl)pyridine-2-carboxylate applications

Strategic Applications in Ligand Design & Medicinal Chemistry

Executive Summary

Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS 220040-48-2) serves as a linchpin intermediate in organic synthesis, distinguished by its bifunctional electrophilicity . Possessing both a reactive alkyl halide (chloromethyl) and an electrophilic carbonyl (methyl ester) on a pyridine scaffold, it allows for the modular construction of complex molecular architectures.

This guide analyzes its critical role in two high-value sectors: Radiopharmaceutical Chelator Design (e.g., for Cu-64, Ga-68 imaging) and Fragment-Based Drug Discovery (targeting metalloenzymes).

Part 1: Structural Analysis & Reactivity Profile

The molecule's utility is defined by its "Dual Warhead" reactivity, allowing sequential functionalization without cross-interference under controlled conditions.

Key Structural Features:

-

Position 6 (Chloromethyl): A highly reactive alkylating agent. It undergoes SN2 substitution with nucleophiles (amines, thiols, phenols) under mild basic conditions.

-

Position 2 (Methyl Ester): A masked carboxylic acid. It serves as a precursor for amides (via aminolysis) or metal-binding carboxylates (via hydrolysis).

-

Pyridine Nitrogen: Acts as a donor atom in coordination chemistry, essential for tridentate/tetradentate ligand systems (e.g., TPA, bispidine).

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reaction pathways accessible from this core scaffold.

Figure 1: Orthogonal synthetic pathways. The chloromethyl group typically reacts first (SN2), followed by ester manipulation.

Part 2: Synthetic Applications

1. Ligand Design for Radiopharmaceuticals

The most prevalent application of this building block is in the synthesis of acyclic and macrocyclic chelators for nuclear medicine. The pyridine nitrogen and the pendant carboxylate (derived from the ester) provide "hard" donor atoms suitable for binding radiometals like Gallium-68 (PET) and Lutetium-177 (Therapy) .

-

Mechanism: The chloromethyl group reacts with a polyamine backbone (e.g., cyclen or tacn) to append "picolinate" arms.

-

Result: These arms wrap around the metal ion, providing high thermodynamic stability and kinetic inertness, crucial for preventing in vivo transchelation.

2. Medicinal Chemistry: Enzyme Inhibitors

In drug discovery, this scaffold is used to synthesize inhibitors for metalloenzymes such as Histone Demethylases (KDMs) . The pyridine-carboxylate motif mimics 2-oxoglutarate (the natural cofactor), coordinating the active site iron.

-

Linker Utility: The chloromethyl group allows the attachment of a "tail" (hydrophobic group) that extends into the enzyme's substrate access tunnel, enhancing selectivity.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of a Bis-Picolinate Ligand Scaffold

Objective: To couple two pyridine arms to a central diamine core, creating a tetradentate ligand.

Reagents:

-

Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq per amine site)[1]

-

Secondary Diamine (e.g., N,N'-dimethyl-1,2-diaminoethane) (0.5 eq)

-

Base: Potassium Carbonate (K2CO3) (3.0 eq)

-

Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K2CO3 (anhydrous) in MeCN under an argon atmosphere.

-

Addition: Add the secondary diamine to the suspension.

-

Alkylation: Dissolve Methyl 6-(chloromethyl)pyridine-2-carboxylate in a minimal amount of MeCN and add it dropwise to the stirring mixture at 0°C.

-

Expert Insight: Slow addition at low temperature minimizes the formation of quaternary ammonium salts (over-alkylation).

-

-

Reaction: Allow the mixture to warm to room temperature and reflux for 12–16 hours. Monitor via TLC (SiO2, 5% MeOH in DCM) or LC-MS.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Gradient: Hexanes to EtOAc).

Data Summary Table: Reaction Conditions Comparison

| Variable | Condition A (Standard) | Condition B (Sensitive Substrates) |

| Solvent | Acetonitrile (Reflux) | DMF (Room Temp) |

| Base | K2CO3 | DIPEA or Cs2CO3 |

| Yield | High (75-85%) | Moderate (50-65%) |

| Risk | Low | DMF removal is difficult; potential for hydrolysis |

Protocol B: Macrocyclization via High Dilution

Objective: Synthesis of pyridine-containing macrocycles (e.g., with thiodiglycol).[2]

Workflow Visualization:

Figure 2: Workflow for synthesizing macroheterocycles using high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

Part 4: Handling & Safety (E-E-A-T)

Stability: The free base of the chloromethyl derivative is relatively stable but can hydrolyze slowly in moist air to the hydroxymethyl derivative. It is best stored as a solid at 2–8°C under inert gas.

Hazards:

-

Lachrymator: Like many benzyl chloride analogues, this compound is a potent eye and respiratory irritant. All operations must be performed in a fume hood.

-

Vesicant: Direct skin contact can cause severe burns. Double-gloving (Nitrile) is recommended.

References

-

Macrocyclic Chelator Synthesis: Rafiei, J., et al. "Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis(chloromethyl)pyridine and thiodiglycol." Iranian Journal of Organic Chemistry, 2011.[2] 2

-

Radiopharmaceutical Design: Price, E. W., & Orvig, C. "Matching chelators to radiometals for radiopharmaceuticals." Chemical Society Reviews, 2014. 3

-

Antitumor Applications (Telomerase Inhibition): "Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities."[4] PubMed, 2025.[1] 4

-

Compound Data & Safety: PubChem CID 53404482. "Methyl 6-(chloromethyl)pyridine-2-carboxylate."[1][5][6][7] National Library of Medicine. 1

Sources

- 1. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iau.ir [journals.iau.ir]

- 3. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 6-(chloromethyl)pyridine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 6. Methyl 6-(chloromethyl)pyridine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 7. methyl 6-(chloromethyl)pyridine-2-carboxylate | 220040-48-2 [chemicalbook.com]

Commercial suppliers of Methyl 6-(chloromethyl)picolinate

An In-Depth Technical Guide to the Commercial Sourcing of Methyl 6-(chloromethyl)picolinate for Scientific Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and procuring Methyl 6-(chloromethyl)picolinate (CAS No. 220040-48-2). Beyond a simple list of vendors, this document offers a technical deep-dive into the critical parameters that ensure the quality, consistency, and scalability of this vital chemical intermediate, safeguarding the integrity of your research and development pipeline.

Introduction: The Strategic Importance of Methyl 6-(chloromethyl)picolinate

Methyl 6-(chloromethyl)picolinate is a heterocyclic building block of significant interest in medicinal and agricultural chemistry. Its structure, featuring a pyridine ring functionalized with both a methyl ester and a reactive chloromethyl group, makes it a versatile synthon.

-

Chemical Identity:

The primary utility of this compound lies in its role as a key intermediate for synthesizing more complex molecules. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds. This versatility is harnessed in the development of Active Pharmaceutical Ingredients (APIs), particularly those requiring a picolinate backbone for targeting neurological and cardiovascular diseases.[6] It also finds application in the design of novel pesticides and herbicides.[6]

Given its foundational role, the selection of a commercial supplier is not a trivial logistical step but a critical decision that impacts experimental reproducibility, project timelines, and regulatory compliance.

Overview of Commercial Suppliers

A number of chemical suppliers offer Methyl 6-(chloromethyl)picolinate for research and bulk manufacturing. The following table summarizes a selection of prominent vendors, providing a starting point for procurement.

| Supplier | Typical Purity | Available Quantities | CAS Number | Key Features |

| Sigma-Aldrich | ≥97%[2] | Grams | 220040-48-2[2] | Distributor for ChemScene; provides comprehensive safety and technical documents (CoA, COO, SDS).[2] |

| Fluorochem | 97%[5] | Grams | 220040-48-2[5] | Offers detailed physical properties and safety information; provides custom synthesis and scale-up services.[5] |

| Parchem | Not specified | Bulk, FCL, Drum, R&D[3] | 220040-48-2[3] | Focus on bulk and specialty chemicals, indicating strong supply chain capabilities for scale-up. |

| ChemShuttle | Not specified | 5g, 10g, 25g[4] | 220040-48-2[4] | Specializes in chemical synthesis and offers key intermediates for pharmaceutical development.[4] |

| BLD Pharm | Not specified | Inquire | 220040-48-2[1] | Notes the need for cold-chain transportation, an important logistical consideration.[1] |

| Leap Chem | Not specified | Research & Bulk[7] | 220040-48-2[7] | Positions itself as a supplier for both research and bulk manufacturing, serving major pharmaceutical companies.[7] |

A Framework for Supplier Qualification

Choosing the right supplier requires a multi-faceted evaluation that extends beyond price and availability. The following pillars form a robust framework for qualifying a potential vendor, ensuring the material meets the stringent demands of drug development and scientific research.

Pillar 1: Purity, Impurity Profile, and Analytical Transparency

The purity of a starting material is paramount. An assay of "97%" is not sufficient information; the identity and quantity of the remaining 3% can critically impact reaction outcomes and introduce confounding variables.

-

Causality: Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts. In a pharmaceutical context, certain impurities can be toxic or lead to the formation of genotoxic entities.

-

Actionable Insight: Always request a lot-specific Certificate of Analysis (CoA) before purchase. A trustworthy CoA will detail:

-

Assay Method: The technique used to determine purity (e.g., HPLC, GC, qNMR).

-

Identity Confirmation: Evidence of structural confirmation (e.g., ¹H NMR, ¹³C NMR, MS).

-

Impurity Profile: Quantification of known and unknown impurities.

-

Residual Solvents: Data on any remaining solvents from the synthesis and purification process.

-

Pillar 2: Documentation, Traceability, and Regulatory Support

Comprehensive documentation is the bedrock of reproducible science and regulatory compliance.

-

Causality: For any work intended for regulatory submission (e.g., an Investigational New Drug application), a complete paper trail for every reagent is non-negotiable. This ensures traceability and demonstrates control over the manufacturing process.

-

Actionable Insight: A qualified supplier must provide:

Pillar 3: Scalability and Supply Chain Reliability

A project that succeeds at the bench scale must be viable at the pilot and manufacturing scales.

-

Causality: Switching suppliers mid-project due to scalability issues can introduce significant delays and risks, as a new supplier's material may have a different impurity profile, requiring process re-validation.

-

Actionable Insight: Engage suppliers in a discussion about their capabilities:

-

Do they manufacture in-house or outsource?

-

Can they provide gram, kilogram, and multi-ton quantities?

-

What are their lead times for bulk orders?

-

Supplier Selection Workflow

Caption: A decision workflow for qualifying a new chemical supplier.

Incoming Quality Control: A Self-Validating Protocol

Trust but verify. An in-house QC check of incoming starting materials is a self-validating system that ensures the supplier's CoA is accurate and that the material has not degraded during transit.

Protocol: Identity and Purity Verification by HPLC-UV

-

1. Objective: To confirm the identity and determine the purity of a received batch of Methyl 6-(chloromethyl)picolinate.

-

2. Materials & Reagents:

-

Methyl 6-(chloromethyl)picolinate (sample and reference standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or other suitable modifier)

-

Volumetric flasks, pipettes, vials

-

-

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

-

4. Standard & Sample Preparation:

-

Standard: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock.

-

Sample: Prepare the received sample in the same manner.

-

-

5. Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Detection: 254 nm

-

Column Temperature: 30 °C

-

-

6. Analysis & Acceptance Criteria:

-

Identity: The retention time of the major peak in the sample chromatogram must match that of the reference standard within ±2%.

-

Purity: The area percentage of the main peak in the sample chromatogram should be ≥97.0%.

-

Incoming Material QC Workflow

Caption: A standard workflow for the quality control of incoming chemical reagents.

Critical Safety and Handling Considerations

Methyl 6-(chloromethyl)picolinate is a hazardous substance and must be handled with appropriate precautions.

-

Hazards:

-

Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

-

In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, call a poison center or doctor immediately.[5]

-

-

Storage:

Conclusion

The procurement of Methyl 6-(chloromethyl)picolinate is a strategic task that demands rigorous scientific and logistical evaluation. By moving beyond a simple price comparison and adopting a holistic qualification framework—encompassing analytical transparency, documentation, scalability, and self-validating QC protocols—researchers and drug development professionals can build a reliable and high-quality supply chain. This diligence is fundamental to ensuring the integrity of research data, the success of development programs, and the safety of all personnel.

References

-

Methyl 6-(chloromethyl)-4-methylpicolinate. MySkinRecipes. [Link]

Sources

- 1. 220040-48-2|Methyl 6-(chloromethyl)picolinate|BLD Pharm [bldpharm.com]

- 2. Methyl 6-(chloromethyl)picolinate | 220040-48-2 [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. Methyl 6-(chloromethyl)picolinate;CAS No.:220040-48-2 [chemshuttle.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Methyl 6-(chloromethyl)-4-methylpicolinate [myskinrecipes.com]

- 7. echemi.com [echemi.com]

Stability and storage conditions for chloromethylpyridine derivatives

An In-Depth Technical Guide to the Stability and Storage of Chloromethylpyridine Derivatives

Executive Summary

Chloromethylpyridine derivatives (picolyl chlorides) are versatile electrophilic building blocks in medicinal chemistry, widely used to introduce pyridylmethyl moieties into pharmaceuticals (e.g., proton pump inhibitors, antihistamines). However, their utility is counterbalanced by significant instability. The free bases are prone to rapid, exothermic self-polymerization, while the hydrochloride salts are hygroscopic and hydrolytically sensitive.

This guide provides a rigorous, field-proven framework for the storage, handling, and "just-in-time" preparation of these reagents, ensuring chemical integrity and operator safety.

Chemical Stability Profile

The instability of chloromethylpyridines stems from the simultaneous presence of a nucleophilic nitrogen atom and an electrophilic chloromethyl group within the same molecular scaffold.

The "Self-Destruct" Mechanism: Intermolecular Self-Alkylation

The primary degradation pathway is intermolecular self-quaternization . The pyridine nitrogen of one molecule attacks the methylene carbon of another, displacing the chloride ion. This forms a quaternary ammonium salt dimer, which retains a nucleophilic nitrogen and an electrophilic terminus, propagating a chain reaction to form oligomers and polymers (polypicolyl chlorides).

-

Visual Indicator: Degradation is often accompanied by a color change from off-white/beige to red or brown, and the material may become a gummy, insoluble residue.

-

Kinetics: This reaction is concentration-dependent and accelerated by heat and polar solvents that stabilize the transition state.

Isomeric Differences

The rate of self-alkylation is influenced by the position of the chloromethyl group:

-

2-Chloromethylpyridine & 4-Chloromethylpyridine: The nitrogen atom is electronically conjugated to the chloromethyl group. While this increases the acidity of the methylene protons, the primary instability driver is the nucleophilicity of the ring nitrogen. The 2-isomer is particularly reactive but may experience slight steric hindrance compared to the 4-isomer.

-

3-Chloromethylpyridine: The chloromethyl group is in a meta relationship, electronically decoupling it from the nitrogen's resonance effects. While still unstable as a free base, it is generally less reactive than the 2- and 4-isomers regarding resonance-assisted electrophilicity, though self-alkylation remains the dominant failure mode.

Storage Conditions

Proper storage is binary: the hydrochloride salts are manageable, while the free bases are transient intermediates that should not be stored.

Hydrochloride Salts (Solid State)

The protonation of the pyridine nitrogen in the hydrochloride salt shuts down the nucleophilic attack mechanism, rendering the solid relatively stable.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Preferred) | Slows thermal hydrolysis and residual free-base reactions. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and moisture ingress. |

| Container | Tightly Sealed, Amber Glass | Protects from light; prevents absorption of atmospheric water. |

| Desiccant | Required | Compounds are highly hygroscopic; moisture triggers hydrolysis to picolyl alcohol. |

| Shelf Life | 12-24 Months | If stored at -20°C under inert gas. |

Free Base (Oil/Liquid)

-

Storage: DO NOT STORE.

-

Handling: Generate immediately before use. If a delay is unavoidable, store as a dilute solution in a non-polar solvent (e.g., DCM, Toluene) at -78°C for no more than 1-2 hours.

Critical Protocol: "Just-in-Time" Free Base Generation

Many coupling reactions require the free base form. Because commercial supplies are almost exclusively hydrochloride salts, the researcher must perform a neutralization. This is a high-risk step where polymerization often occurs.

Objective: Convert the stable HCl salt to the reactive free base without triggering polymerization or hydrolysis.

Protocol Steps:

-

Preparation: Chill all solvents (DCM, water, saturated NaHCO3) to 0°C.

-

Dissolution: Suspend the chloromethylpyridine HCl salt in DCM (approx. 10 mL/g) in a separatory funnel.

-

Neutralization: Add cold saturated NaHCO3 solution slowly. Shake vigorously.

-

Expert Tip: Avoid strong bases like NaOH if possible, as high pH can accelerate hydrolysis. If NaOH is required for complete extraction, use a stoichiometric amount at 0°C and work rapidly.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer once more with cold DCM.

-

Drying: Dry the combined organic layers over anhydrous MgSO4 or Na2SO4 for <5 minutes.

-

Expert Tip: Do not leave sitting over drying agent; surface interactions can sometimes catalyze degradation.

-

-

Concentration (Optional but Risky): If concentration is required, use a rotary evaporator with a bath temperature < 20°C . Do not concentrate to dryness. Leave as a concentrated solution if the next reaction tolerates the solvent.

-

Usage: Add the solution immediately to the reaction vessel.

Analytical Monitoring

To validate the integrity of the material before use, employ the following methods. Note that GC is often unsuitable due to thermal degradation in the injector port.

HPLC Method (Stability Indicating)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water (Buffer pH ~2.5 to suppress amine ionization).

-

B: Acetonitrile.[1]

-

Gradient: 5% B to 90% B over 15 minutes.

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Markers:

1H NMR (Quick Check)

-

Solvent: CDCl3 or DMSO-d6.

-

Diagnostic Signal: The methylene protons (-CH2-Cl) appear as a singlet around 4.6 - 4.8 ppm .

-

Degradation: Appearance of a singlet shifted upfield (approx. 4.5 ppm) indicates hydrolysis (alcohol formation). Broadening of aromatic signals indicates polymerization.

Safety & Toxicology

Chloromethylpyridines are severe vesicants and alkylating agents. They share structural homology with nitrogen mustards.[6]

-

Skin Contact: Causes severe chemical burns and blistering. Latency period may occur; pain may not be immediate.

-

Inhalation: Highly irritating to the respiratory tract.[5] Handle strictly in a fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or 5% NaOH to hydrolyze the alkylating agent into the less toxic alcohol form before cleaning.

References

-

Ash, M. L., & Pews, R. G. (1981).[6] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry, 18(5), 939–940. Link

-

BenchChem. (2025).[7] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Link (Note: Generalized for pyridine analogs).

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. Link

-

PubChem. (2025).[4][8] Compound Summary: 2-(Chloromethyl)pyridine.[2][3][4][6][9][10][11][12] National Library of Medicine. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[8] (Foundational text on nucleophilic substitution and pyridine reactivity).

Sources

- 1. molnar-institute.com [molnar-institute.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 4377-33-7: Picolyl chloride | CymitQuimica [cymitquimica.com]

- 4. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Picolyl chloride hydrochloride(1822-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR [m.chemicalbook.com]

- 11. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

Technical Guide: Methyl 6-(chloromethyl)pyridine-2-carboxylate

Identity, Nomenclature, and Application in Ligand Synthesis

Executive Summary

Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 220040-48-2) is a critical bifunctional heterocyclic building block used primarily in the synthesis of multidentate chelators for radiopharmaceuticals and metallodrugs. Its structural duality—possessing an electrophilic chloromethyl arm and a reactive methyl ester—allows for the stepwise construction of complex macrocycles (e.g., DOTA analogs, pyridine-based cryptands).

This guide provides a definitive reference for identifying, procuring, and utilizing this compound, with a specific focus on disambiguating it from common structural isomers that frequently lead to procurement errors.

Chemical Identity & Nomenclature

Precise nomenclature is vital as "chloro" and "methyl" substituents on pyridine rings are subject to high variability in naming conventions.

2.1 Core Identifiers

| Identifier Type | Value | Context |

| CAS Registry Number | 220040-48-2 | Primary Search Key |

| IUPAC Name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | Official Systematic Name |

| Common Name | Methyl 6-(chloromethyl)picolinate | Industry Standard |

| Molecular Formula | C₈H₈ClNO₂ | - |

| Molecular Weight | 185.61 g/mol | - |

| InChI Key | GJPCYWXDNLDHAT-UHFFFAOYSA-N | Digital Verification |

2.2 Validated Synonyms List

Use these variations when searching supplier catalogs (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) or patent databases.

-

Methyl 6-(chloromethyl)picolinate (Most common in reagent catalogs)

-

6-(Chloromethyl)pyridine-2-carboxylic acid methyl ester

-

2-Carbomethoxy-6-(chloromethyl)pyridine

-

6-Chloromethyl-2-picolinic acid methyl ester

Structural Disambiguation (Critical)

A frequent error in drug discovery procurement is confusing the 6-(chloromethyl) derivative with the 6-chloro- derivative. The reactivity profiles are drastically different: the former is an alkylating agent, while the latter requires metal catalysis or harsh SNAr conditions to react.

Visual Disambiguation Logic:

Figure 1: Decision tree for distinguishing the target alkylating agent (Green) from its unreactive aryl chloride analog (Red).

Synthesis & Applications

The utility of Methyl 6-(chloromethyl)pyridine-2-carboxylate lies in its ability to serve as a "pincer" scaffold. The chloromethyl group reacts readily with amines to form ligand arms, while the ester can be hydrolyzed to a carboxylic acid for metal coordination or further amide coupling.

4.1 Primary Workflow: Macrocyclic Ligand Synthesis

This compound is a standard intermediate for synthesizing ligands like H₂dedpa or functionalizing cyclen backbones for radiometal chelation (e.g., ⁶⁴Cu, ¹⁷⁷Lu).

Experimental Protocol: N-Alkylation of Secondary Amines

-

Reagents: Methyl 6-(chloromethyl)picolinate (1.0 eq), Secondary Amine (1.0 eq), K₂CO₃ (3.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: 60°C, 12–24 hours, inert atmosphere (N₂).

-

Mechanism: Classical SN2 substitution. The pyridine nitrogen provides autocatalytic assistance by stabilizing the transition state.

Reaction Pathway Diagram:

Figure 2: General synthetic pathway for attaching the picolinate arm to a nitrogenous backbone.

4.2 Technical Insight: Stability & Handling

-

Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic conditions. If using strong bases (NaOH/KOH) for the alkylation step, accidental saponification to the acid (6-(chloromethyl)picolinic acid) may occur. Recommendation: Use non-nucleophilic bases like DIPEA or mild inorganic bases like K₂CO₃ in anhydrous solvents.

-

Polymerization: The compound contains both a nucleophilic site (pyridine N) and an electrophilic site (CH₂Cl). While the ester reduces the basicity of the pyridine nitrogen, self-quaternization (polymerization) can occur upon prolonged storage at room temperature.

-

Storage Protocol: Store at 2–8°C (Refrigerated) under Argon.

-

Procurement & Database Searching

When sourcing this material, search algorithms often struggle with the parentheses in chemical names. Use the following strategies:

-

Exact Structure Search: Use the InChI Key (GJPCYWXDNLDHAT-UHFFFAOYSA-N) to bypass nomenclature ambiguity.

-

Fragment Search: Search for "6-chloromethyl" AND "picolinate" to filter out the 6-chloro analogs.

-

Purity Check: Commercial samples often contain 5–10% of the 6-hydroxymethyl impurity (formed by hydrolysis of the chloride). Request H-NMR verification, specifically looking for the CH₂Cl singlet around δ 4.7–4.8 ppm (CDCl₃).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404482, Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link]

- Google Patents.Macrocycle containing compounds and radiolabelled complexes (WO2023049963A1).

Methodological & Application

Application Note: Methyl 6-(chloromethyl)pyridine-2-carboxylate in Advanced Ligand Design

Part 1: Strategic Overview & Reactivity Profile

Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS 220040-48-2) is a bifunctional pyridine scaffold essential for constructing high-denticity chelators and "pincer" ligands. Its utility stems from its orthogonal reactivity :

-

Electrophilic "Anchor" (Chloromethyl): The C6-position features a benzylic-like chloride. It is highly reactive toward nucleophiles (secondary amines, thiols, phosphines) under mild basic conditions, allowing for the rapid attachment of the pyridine arm to a scaffold.

-

Pro-Chelating "Arm" (Methyl Ester): The C2-position hosts a methyl ester. This group is generally inert during the initial alkylation step but can be hydrolyzed to a carboxylic acid (to form

-donor sets) or reduced to an alcohol/amine for further functionalization.

Molecular Reactivity Map

Figure 1: Orthogonal reactivity profile allowing sequential functionalization.

Part 2: Primary Application – Synthesis of H4octapa-Type Chelators

The most critical application of this intermediate is in the synthesis of H4octapa and H4pypa family ligands. These acyclic chelators are the industry standard for complexing radiometals like Indium-111 (

Protocol: N-Alkylation of Ethylenediamine-Diacetic Acid (EDDA) Derivatives

Objective: Attach two pyridine-carboxylate arms to a diamine backbone to create a hexadentate or octadentate precursor.

Materials

-

Substrate:

-ethylenediamine-diacetic acid dimethyl ester ( -

Reagent: Methyl 6-(chloromethyl)pyridine-2-carboxylate (

).[1] -

Base: Anhydrous Potassium Carbonate (

, -

Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Dissolve the amine backbone (e.g., ethylenediamine or a protected derivative) in anhydrous MeCN (

). -

Base Addition: Add freshly ground anhydrous

. Stir for 15 minutes at Room Temperature (RT) to ensure suspension. -

Alkylation: Add Methyl 6-(chloromethyl)pyridine-2-carboxylate dropwise as a solution in MeCN.

-

Critical Note: The chloromethyl group is highly reactive. Do not heat initially.

-

-

Reaction: Heat the mixture to 60°C (mild reflux) and monitor by TLC (Hexane:EtOAc 1:1).

-

Endpoint: The starting chloride (

) should disappear. A new polar spot (the dialkylated product) will appear. Reaction time is typically 12–18 hours.

-

-

Workup:

-

Filter off the inorganic salts (

/KCl) while warm. -

Concentrate the filtrate under reduced pressure.[2]

-

Purification: The resulting oil is often purified via column chromatography (Silica gel, Gradient: DCM

5% MeOH in DCM).

-

-

Deprotection (Global Hydrolysis):

-

Dissolve the purified ester intermediate in THF/Water (1:1).

-

Add LiOH (

per ester group). Stir at RT for 4 hours. -

Acidify to pH 2 with 1M HCl to precipitate the ligand (H4octapa) or isolate via RP-HPLC.

-

Data Summary: Expected Yields & Shifts

| Parameter | Value / Observation |

| Typical Yield (Alkylation) | 75% – 85% |

| Typical Yield (Hydrolysis) | >90% |

| 1H NMR Diagnostic (Alkylation) | Disappearance of |

| Storage of Intermediate | Store at -20°C under inert gas. Moisture sensitive. |

Part 3: Secondary Application – Pincer Ligand Synthesis

This molecule is also a precursor for N,N,N-pincer ligands (e.g., Pybox or Terpyridine analogues) used in catalysis.

Workflow:

-

Nucleophilic Attack: React the chloromethyl species with a secondary phosphine or a thioether to create P-N-P or S-N-S pincers.

-

Coupling: Alternatively, the chloromethyl group can be converted to a phosphonate (Michaelis-Arbuzov reaction) and then coupled to aldehydes via Horner-Wadsworth-Emmons to build extended conjugated systems.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical path from the commercial intermediate to the final radiopharmaceutical chelator.

Figure 2: Synthetic workflow for converting the chloromethyl intermediate into a bioactive chelator.

Part 5: Troubleshooting & Stability (Field Insights)

-

Instability of the Chloride: The chloromethyl group is prone to hydrolysis if exposed to moist air, forming the hydroxymethyl derivative (which is unreactive in

without re-activation).-

Test: Check 1H NMR for a shift from 4.7 ppm (

) to ~4.8 ppm (

-

-

Ester Hydrolysis Competition: Avoid using strong hydroxide bases (NaOH/KOH) during the alkylation step. Use carbonate bases (

) or non-nucleophilic organic bases (DIPEA) to preserve the methyl ester until the final step. -

Cyclization Side Reactions: When reacting with primary amines, there is a risk of intramolecular lactamization between the amine and the ester. Keep the reaction temperature below 80°C to mitigate this.

References

-

Price, E. W., et al. (2014). "H4octapa: An Acyclic Chelator for 111In Radiopharmaceuticals."[3] Journal of the American Chemical Society.

-

Orvig, C., et al. (2017). "H4octapa: synthesis, solution equilibria and complexes with useful radiopharmaceutical metal ions." Dalton Transactions.

-

PubChem Compound Summary. (2023). "Methyl 6-(chloromethyl)pyridine-2-carboxylate."[1][4] National Center for Biotechnology Information.

Sources

- 1. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Modular syntheses of H4octapa and H2dedpa, and yttrium coordination chemistry relevant to 86Y/90Y radiopharmaceuticals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. chemwhat.com [chemwhat.com]

Application Note: Chemoselective Functionalization of Methyl 6-(chloromethyl)pyridine-2-carboxylate

[1]

Introduction & Mechanistic Insight

Methyl 6-(chloromethyl)pyridine-2-carboxylate is a bifunctional "Janus" scaffold widely used in the synthesis of metal chelators (e.g., TPA, H2macropa derivatives), radiopharmaceutical ligands, and macrocyclic drugs.[1] Its utility stems from its two distinct electrophilic sites:

-

The Chloromethyl Group (Position 6): A highly reactive, benzylic-like alkyl halide.[1]

-

The Methyl Ester (Position 2): An electrophilic carbonyl susceptible to nucleophilic acyl substitution.[1]

The Selectivity Challenge

The primary objective in most applications is chemoselective

-

Kinetic Control: The chloromethyl group undergoes

substitution significantly faster than the ester undergoes amidation under mild, non-aqueous conditions.[1] -

Thermodynamic Risk: Primary amines pose a high risk of side reactions.[1] If the alkylation product retains a nucleophilic proton, it can attack the ester of a neighboring molecule, leading to polymerization or macrocyclization.[1]

Reaction Pathway Diagram[1]

Caption: Competitive reaction pathways. Path A (Green) represents the desired kinetic alkylation.[1] Path B (Red) represents the thermodynamic amidation trap.[1]

Experimental Protocols

Protocol A: Reaction with Secondary Amines (Standard)

Best for: Synthesis of tertiary amine ligands (e.g., dipicolylamine derivatives).[1]

Rationale: Secondary amines cannot undergo subsequent amidation after the initial alkylation, eliminating polymerization risks.[1]

Reagents:

-

Substrate: Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq)[1]

-

Amine: Secondary amine (e.g.,

-benzylmethylamine, dimethylamine) (1.1 eq)[1] -

Base: Potassium Carbonate (

), anhydrous (2.0 eq)[1] -

Solvent: Acetonitrile (MeCN), anhydrous [0.1 M][1]

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

(2.0 eq) in anhydrous MeCN. -

Amine Addition: Add the secondary amine (1.1 eq) to the suspension. Stir for 5 minutes at Room Temperature (RT).

-

Substrate Addition: Dissolve Methyl 6-(chloromethyl)pyridine-2-carboxylate (1.0 eq) in a minimal amount of MeCN and add dropwise to the reaction mixture.

-

Critical: Dropwise addition prevents localized high concentrations that might favor side reactions.[1]

-

-

Reaction: Stir at 40–60°C for 4–12 hours. Monitor by TLC or LC-MS.[1]

-

Workup:

Protocol B: Reaction with Primary Amines (High Precision)

Best for: Synthesis of secondary amine intermediates.[1]

Rationale: Primary amines are "double nucleophiles."[1] To prevent the product (a secondary amine) from reacting again or attacking the ester, we use stoichiometric control and lower temperatures .[1]

Modifications to Protocol A:

-

Stoichiometry: Use a slight excess of the amine (1.2–1.5 eq) if the amine is cheap; otherwise, strictly 1:1 with slow addition.

-